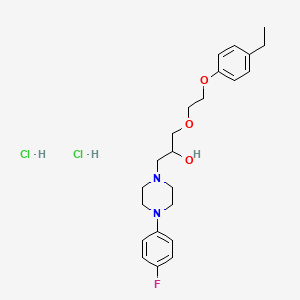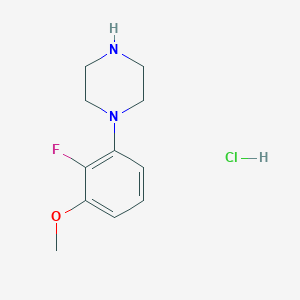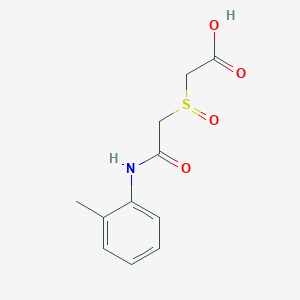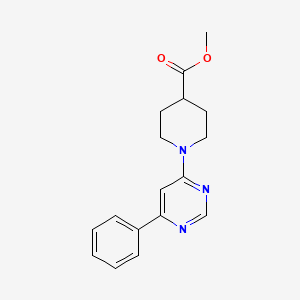
1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is a structurally complex molecule that appears to be related to a class of compounds designed for therapeutic purposes. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with the protection of functional groups, followed by reactions with piperazine, and subsequent deprotection to yield the target product . For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection of ferulic acid, reaction with piperazine, and deacetylation . Similarly, the synthesis of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines required the preparation of optically pure enantiomers and demonstrated the importance of stereochemistry in binding affinity .
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives, which are closely related to the compound of interest, has been analyzed using various techniques such as time-dependent density functional theory (TDDFT) calculations and X-ray crystallography . These studies provide insights into the conformational preferences and electronic transitions of the molecules, which are crucial for understanding their interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involving related compounds include the introduction of hydroxy and methoxy substituents, which can significantly affect the biological activity of the molecules . For instance, the addition of hydroxyl groups was used to create oil-soluble prodrugs for "depot" injection techniques, aiming for extended-release therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored to enhance their binding affinity to specific biological targets, such as the dopamine transporter (DAT) . The presence of fluorine atoms and the specific configuration of hydroxyl groups can influence the selectivity and potency of these molecules . The binding affinity and selectivity for DAT over other transporters, such as the serotonin transporter (SERT), are critical parameters in the development of therapeutic agents for conditions like cocaine abuse .
Aplicaciones Científicas De Investigación
Synthesis and Scale-Up
Scale-Up Synthesis of the Dopamine Uptake Inhibitor GBR-12909 :This compound, closely related to the requested chemical structure, is a dopamine uptake inhibitor. Research detailed the development of a robust process for its preparation in kilogram quantities, focusing on eliminating chromatographic purifications and minimizing the use of environmentally unacceptable reagents. Improvements were made in the key coupling reaction, enhancing yield and reproducibility (Ironside et al., 2002).
Biological Evaluation for Therapeutic Potential
Synthesis and Biological Evaluation of Serotonin-Selective Reuptake Inhibitors :Research into structurally similar compounds has been aimed at developing selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles compared to existing treatments. This includes efforts to mitigate common SSRI side effects like sexual dysfunction by synthesizing new compounds with a dual mechanism, combining SSRI properties with those of pharmacological agents known to reverse such side effects (Dorsey et al., 2004).
Radiolabeled Compounds for PET Studies
[18F]p-MPPF A Radiolabeled Antagonist for 5-HT1A Receptors
:Compounds structurally related to the one have been developed and used as radiolabeled antagonists for the study of 5-HT1A receptors using positron emission tomography (PET). These studies are crucial for understanding serotonergic neurotransmission in various psychiatric and neurological conditions (Plenevaux et al., 2000).
Chemical Structure and Reaction Studies
The Synthesis and Reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones :Another area of application involves the synthesis and reaction study of compounds featuring a piperazine ring, such as the spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. This research explores the structural confirmation and potential reactivity of such compounds (Shin et al., 1983).
Propiedades
IUPAC Name |
1-[2-(4-ethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O3.2ClH/c1-2-19-3-9-23(10-4-19)29-16-15-28-18-22(27)17-25-11-13-26(14-12-25)21-7-5-20(24)6-8-21;;/h3-10,22,27H,2,11-18H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZNQOCMMJEEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)

![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)
![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)
![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551023.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2551024.png)

